molecular formula C16H16N2S B6523483 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 950380-64-0

4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B6523483
CAS No.: 950380-64-0
M. Wt: 268.4 g/mol
InChI Key: KWPCEFKFAHWSAI-UHFFFAOYSA-N
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Description

4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a methyl group and a phenylethylsulfanyl group

Preparation Methods

The synthesis of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazole precursor and phenylethylsulfanyl reagent.

    Reaction Conditions: The reaction is usually carried out in an alkaline medium to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylethylsulfanyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The phenylethylsulfanyl group plays a crucial role in binding to these targets, which can include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be compared with similar compounds such as:

    1-methyl-4-methylthio-benzene: This compound has a similar sulfur-containing group but lacks the benzodiazole ring.

    4-methyl-1H-benzodiazole: This compound has the benzodiazole ring but lacks the phenylethylsulfanyl group.

    2-phenylethylsulfanyl-benzene: This compound has the phenylethylsulfanyl group but lacks the methyl substitution on the benzodiazole ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPCEFKFAHWSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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